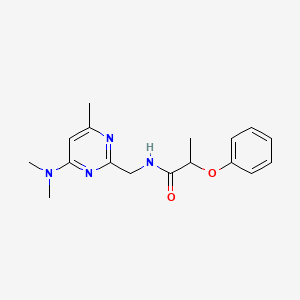
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide is a sophisticated organic molecule with notable chemical properties and various applications in scientific research. This compound is recognized for its unique structural features, which impart specific reactivity and interaction capabilities, making it a subject of interest in multiple fields, including medicinal chemistry, biological studies, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide typically involves a multi-step process. One common route begins with the formation of the dimethylamino-pyrimidine moiety, followed by the introduction of the phenoxypropanamide group. Specific reagents and conditions often include:
Step 1: : Synthesis of 4-(dimethylamino)-6-methylpyrimidine
Reagents: : Dimethylamine, methyl iodide, pyrimidine derivatives
Conditions: : Conducted in a polar solvent like dimethyl sulfoxide (DMSO) under basic conditions, typically at elevated temperatures.
Step 2: : Introduction of the phenoxypropanamide group
Reagents: : 2-phenoxypropanoic acid, coupling reagents (e.g., carbodiimides)
Conditions: : Coupling reactions in the presence of catalysts like N,N'-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Industrial Production Methods
For industrial-scale production, optimization of these methods is essential to ensure high yield and purity. This may involve:
Continuous flow synthesis techniques
Use of more efficient and environmentally friendly reagents
Advanced purification methods such as high-performance liquid chromatography (HPLC)
化学反应分析
Types of Reactions
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide: is subject to various chemical reactions:
Oxidation: : Can be oxidized under specific conditions, potentially modifying the dimethylamino group.
Reduction: : Reduction reactions might target the pyrimidine ring or the phenoxypropanamide moiety.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution, particularly at the pyrimidine ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: : Agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under mild conditions.
Substitution: : Using nucleophiles like amines or electrophiles in organic solvents, often under catalytic conditions.
Major Products Formed
The primary products depend on the specific reactions and conditions applied, typically resulting in modified versions of the parent compound with distinct functional groups added or altered.
科学研究应用
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide: finds extensive use in:
Chemistry: : As a reactant or intermediate in synthetic organic chemistry for the development of new compounds.
Biology: : Investigating biological pathways and molecular interactions due to its structural compatibility with biological molecules.
Medicine: : Potential therapeutic applications, such as acting as a drug candidate or a molecular probe.
Industry: : Used in the development of advanced materials and chemical products.
作用机制
The compound's mechanism of action involves:
Molecular Targets: : Interaction with specific proteins or nucleic acids, influencing biological processes.
Pathways: : Modulation of biochemical pathways, potentially affecting enzyme activity, gene expression, or signal transduction.
相似化合物的比较
When compared to similar compounds:
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide: shows unique reactivity due to its specific structural components.
Similar Compounds: : Include analogs with variations in the dimethylamino, pyrimidine, or phenoxypropanamide groups, such as N-((4-(methylamino)-6-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide or N-((4-(dimethylamino)-5-methylpyrimidin-2-yl)methyl)-2-phenoxypropanamide .
The distinctive features and versatile applications of This compound make it a valuable compound in various scientific and industrial fields.
属性
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-12-10-16(21(3)4)20-15(19-12)11-18-17(22)13(2)23-14-8-6-5-7-9-14/h5-10,13H,11H2,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGXCENNWDBILI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C(C)OC2=CC=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(7-Fluoro-1-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]benzoic acid](/img/structure/B2801375.png)
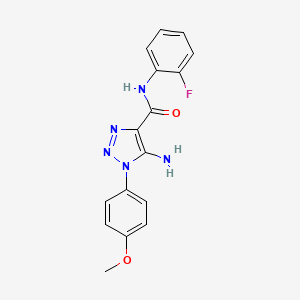
![N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2801378.png)
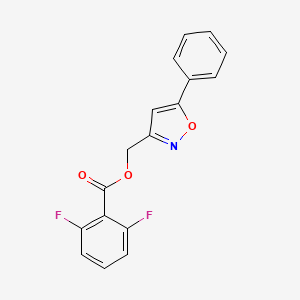
![2-[2-(Benzyloxy)ethoxy]pyridin-3-amine](/img/structure/B2801380.png)
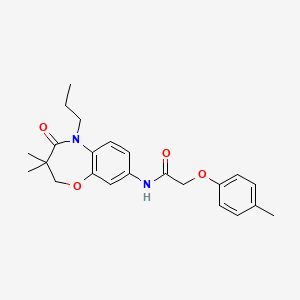
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2801382.png)
![1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B2801383.png)
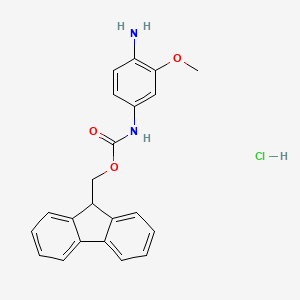

![{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/new.no-structure.jpg)
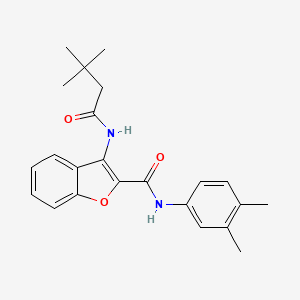
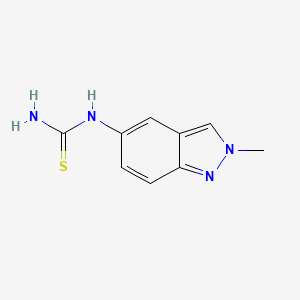
![{1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2801392.png)
